molecular formula C11H10FNO B8285209 3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

Cat. No. B8285209
M. Wt: 191.20 g/mol
InChI Key: BVMLCSZXSIDYGI-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

A solution of 3-bromo-2-fluoropyridine (11 g, 62.5 mmol), 2-cyclohexen-1-one (24.03 g, 250 mmol), N,N-dicyclohexylmethylamine (30.5 g, 156 mmol) and bis(tri-t-butylphosphine)palladium (o) (0.958 g, 1.875 mmol) in dioxane (80 mL) was heated to 105° C. for 6 h. The mixture was cooled to RT and the dioxane was evaporated under reduced pressure. Water (200 ml) was added and the mixture layer was extracted with EtOAc (2×200 ml). The combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration under reduced pressure, followed by flash chromatography on silica gel (20% to 50% EtOAc in hexanes) afforded 3-(2-fluoropyridin-3-yl)cyclohex-2-enone as colorless crystals. MS (ESI, pos. ion) m/z: 191.9 (M+1).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.958 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH:11]=[CH:10]1.C1(CNCC2CCCCC2)CCCCC1>O1CCOCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[F:8][C:3]1[C:2]([C:11]2[CH2:12][CH2:13][CH2:14][C:9](=[O:15])[CH:10]=2)=[CH:7][CH:6]=[CH:5][N:4]=1 |^1:39,45|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)F
Name
Quantity
24.03 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
30.5 g
Type
reactant
Smiles
C1(CCCCC1)CNCC1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.958 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dioxane was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture layer was extracted with EtOAc (2×200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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